4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole and triazole rings, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
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Formation of the Oxadiazole Ring: : This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Formation of the Triazole Ring: : The triazole ring is often synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. Copper(I) catalysts are typically used to facilitate this reaction.
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Coupling of the Rings: : The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced or partially hydrogenated products.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-hydroxyphenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
The uniqueness of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-14-9-7-12(8-10-14)18-21-19(28-23-18)16-17(20)25(24-22-16)13-5-4-6-15(11-13)26-2/h4-11H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSWTGSQAGWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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